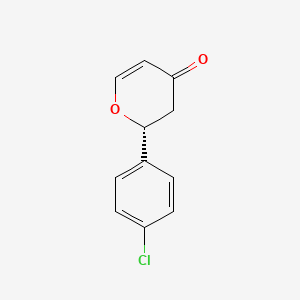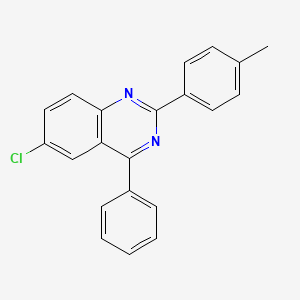![molecular formula C23H30O4 B14251871 Ethyl 8-[4-(benzyloxy)phenoxy]octanoate CAS No. 338995-26-9](/img/structure/B14251871.png)
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate is an organic compound that belongs to the class of phenoxy esters It is characterized by the presence of a benzyloxy group attached to a phenoxy moiety, which is further linked to an octanoate ester chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-[4-(benzyloxy)phenoxy]octanoate typically involves the esterification of 8-[4-(benzyloxy)phenoxy]octanoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate can undergo several types of chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxy moiety can participate in nucleophilic aromatic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction of the ester group results in the formation of 8-[4-(benzyloxy)phenoxy]octanol.
Substitution: Nucleophilic substitution can produce various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 8-[4-(benzyloxy)phenoxy]octanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[4-(benzyloxy)phenoxy]propanoate
- 2-[4-(Benzyloxy)phenyl]ethyl octanoate
- Phenoxy acetamide derivatives
Uniqueness
Ethyl 8-[4-(benzyloxy)phenoxy]octanoate is unique due to its longer octanoate chain, which can influence its solubility, reactivity, and biological activity compared to shorter-chain analogs. This structural feature can make it more suitable for specific applications where longer alkyl chains are advantageous.
Eigenschaften
CAS-Nummer |
338995-26-9 |
|---|---|
Molekularformel |
C23H30O4 |
Molekulargewicht |
370.5 g/mol |
IUPAC-Name |
ethyl 8-(4-phenylmethoxyphenoxy)octanoate |
InChI |
InChI=1S/C23H30O4/c1-2-25-23(24)13-9-4-3-5-10-18-26-21-14-16-22(17-15-21)27-19-20-11-7-6-8-12-20/h6-8,11-12,14-17H,2-5,9-10,13,18-19H2,1H3 |
InChI-Schlüssel |
SCNHCAGKUPETFN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCOC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Undec-10-en-1-yl)oxy]phenyl 4-[(undec-10-en-1-yl)oxy]benzoate](/img/structure/B14251789.png)

![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
![(6R,7R)-5,12,13,16-tetraoxadispiro[5.0.57.46]hexadec-14-ene-14,15-dicarbonitrile](/img/structure/B14251808.png)
![4-{[Bis(2-chloroethyl)amino]methyl}benzonitrile](/img/structure/B14251810.png)
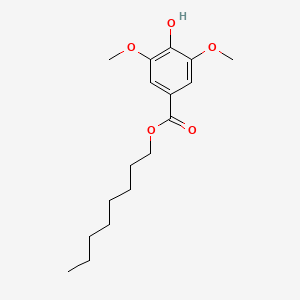
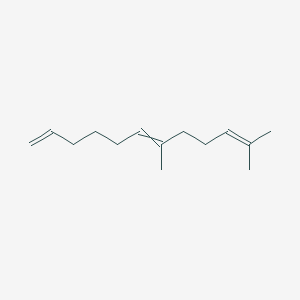

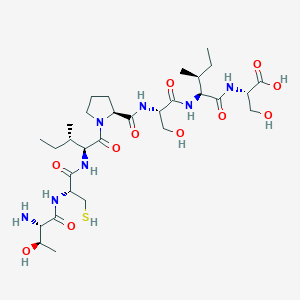
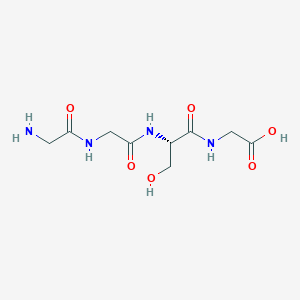
![1,7-Bis[(3-boronophenyl)methyl]-7,8-dihydro-1,7-phenanthrolin-1-ium bromide (1/1)](/img/structure/B14251856.png)
